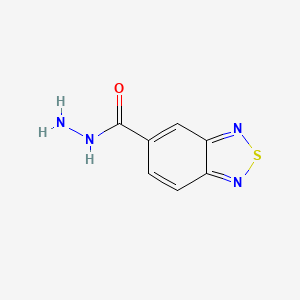

2,1,3-Benzothiadiazole-5-carbohydrazide

Description

Significance of the 2,1,3-Benzothiadiazole (B189464) Core in Contemporary Chemical Research

The 2,1,3-benzothiadiazole (BTD) core is a bicyclic aromatic heterocycle, consisting of a benzene (B151609) ring fused to a 1,2,5-thiadiazole (B1195012) ring. wikipedia.orgthieme-connect.de This structural motif is recognized for its electron-accepting nature, which imparts valuable electronic and photophysical properties to molecules containing it. nih.govresearchgate.net Consequently, the BTD scaffold is a cornerstone in the design of a wide array of functional organic materials.

In the realm of materials science, BTD derivatives are integral components in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. nih.govresearchgate.net The electron-deficient character of the BTD unit allows for the creation of donor-acceptor systems, which are crucial for tuning the HOMO-LUMO energy gaps and facilitating charge transfer processes in these devices. researchgate.net Furthermore, the inherent fluorescence of many BTD derivatives has led to their application as fluorescent probes and in luminescent materials. nih.gov

General Overview of Hydrazide Functionalities in Organic Chemistry and Medicinal Applications

The hydrazide functional group (-CONHNH2) is a derivative of carboxylic acid and is a vital synthon in organic synthesis. Its utility stems from the nucleophilic nature of the terminal nitrogen atom, which readily reacts with electrophiles, most notably aldehydes and ketones, to form stable hydrazone linkages. biointerfaceresearch.com This reactivity is fundamental to the construction of a diverse range of heterocyclic compounds, such as pyrazoles, oxadiazoles, and triazoles.

From a medicinal chemistry perspective, the hydrazide moiety is a recognized pharmacophore present in numerous biologically active compounds. biointerfaceresearch.com Hydrazide-containing molecules and their hydrazone derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govnih.govnih.gov The ability of the hydrazone linkage to participate in hydrogen bonding and coordinate with metal ions is often a key factor in their biological mechanism of action.

Academic Research Trajectory of 2,1,3-Benzothiadiazole-5-carbohydrazide and Closely Related Benzothiadiazole Derivatives

The academic research surrounding this compound itself is often as a key intermediate in the synthesis of more complex molecules. Its bifunctional nature, possessing both the BTD core and the reactive hydrazide group, makes it an ideal building block. Researchers have utilized this compound to synthesize a variety of Schiff bases (hydrazones) by condensing the hydrazide with different aldehydes and ketones. researchgate.nettsijournals.com These resulting hydrazones are then investigated for their potential applications.

The broader research on closely related benzothiadiazole derivatives is extensive. Studies have explored the synthesis of various substituted BTDs to modulate their electronic properties for applications in organic electronics. nih.govrsc.org For instance, the introduction of different functional groups onto the BTD ring can alter the emission color and efficiency of fluorescent materials. researchgate.net In the context of medicinal chemistry, numerous benzothiazole (B30560) and benzothiadiazole derivatives have been synthesized and evaluated for their potential as antimicrobial and anticancer agents. nih.govnih.govnih.govekb.eg The research trajectory indicates a continuous effort to harness the unique properties of the BTD scaffold in combination with other functional groups to create novel and effective molecules for a range of scientific applications.

Structure

3D Structure

Properties

IUPAC Name |

2,1,3-benzothiadiazole-5-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4OS/c8-9-7(12)4-1-2-5-6(3-4)11-13-10-5/h1-3H,8H2,(H,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBHDYUKMWYFFCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C=C1C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40381769 | |

| Record name | 2,1,3-benzothiadiazole-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98550-17-5 | |

| Record name | 2,1,3-benzothiadiazole-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Direct Synthetic Routes to 2,1,3-Benzothiadiazole-5-carbohydrazide

The direct synthesis of this compound is not extensively documented in dedicated reports. However, its preparation can be logically deduced through a multi-step sequence starting from more readily available precursors. A common strategy involves the initial synthesis of 2,1,3-benzothiadiazole-5-carboxylic acid, which is then converted to the target carbohydrazide (B1668358).

One plausible route begins with the bromination of 2,1,3-benzothiadiazole (B189464) to yield 5-bromo-2,1,3-benzothiadiazole. This intermediate can then undergo a carbonylation reaction, for instance, using carbon monoxide and a suitable palladium catalyst, to introduce a carboxylic acid or ester group at the 5-position. Subsequent conversion of the carboxylic acid to an acyl chloride using a chlorinating agent like thionyl chloride or oxalyl chloride provides a highly reactive intermediate. The final step involves the reaction of this acyl chloride with hydrazine (B178648) hydrate (B1144303) to furnish this compound. ajgreenchem.com

Alternatively, the synthesis can commence from 2,1,3-benzothiadiazole-5-carboxylic acid itself. wikipedia.org The carboxylic acid is first converted to its corresponding ester, typically a methyl or ethyl ester, through Fischer esterification. This ester is then reacted with hydrazine hydrate, often in a refluxing alcohol solvent, to yield the desired carbohydrazide. researchgate.net This two-step process from the carboxylic acid is a standard and widely employed method for the preparation of hydrazides. researchgate.net

Table 1: Plausible Synthetic Routes to this compound

| Starting Material | Key Intermediates | Key Reactions |

| 2,1,3-Benzothiadiazole | 5-Bromo-2,1,3-benzothiadiazole, 2,1,3-Benzothiadiazole-5-carbonyl chloride | Bromination, Carbonylation, Acyl-Halogenation, Hydrazinolysis |

| 2,1,3-Benzothiadiazole-5-carboxylic acid | Methyl or Ethyl 2,1,3-benzothiadiazole-5-carboxylate | Esterification, Hydrazinolysis |

Functionalization Approaches for the 2,1,3-Benzothiadiazole Scaffold

The functionalization of the benzoid ring of the 2,1,3-benzothiadiazole scaffold is crucial for tuning its electronic and steric properties. While many studies focus on the unsubstituted BTD, these methodologies provide a foundation for potential modifications of substituted derivatives like the 5-carbohydrazide.

The electron-deficient nature of the BTD ring system makes electrophilic aromatic substitution challenging, often requiring harsh conditions. ijper.org However, regioselective C-H functionalization has emerged as a powerful tool. Iridium-catalyzed C-H borylation has been shown to be effective for the parent BTD, providing access to versatile 5-boryl and 4,6-diboryl BTD building blocks. ijper.org These borylated intermediates can then be further functionalized. The presence of a directing group at the 5-position, such as a protected carbohydrazide, could potentially influence the regioselectivity of such C-H activation reactions.

Halogenation of the BTD core provides key intermediates for cross-coupling reactions. Bromination of 2,1,3-benzothiadiazole is a common method to produce 4,7-dibromo-2,1,3-benzothiadiazole (B82695), a versatile building block for synthesizing larger molecules and conductive polymers via Suzuki-Miyaura cross-coupling reactions. nih.gov For a 5-substituted BTD, direct halogenation would likely lead to a mixture of products. A more controlled approach would involve the synthesis of a specifically halogenated precursor prior to the formation of the BTD ring. These halogenated BTDs can then be subjected to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Stille reactions, to introduce a wide range of aryl or heteroaryl substituents.

Ortho-directed metalation is a powerful strategy for achieving position-specific functionalization. While studies specifically on this compound are scarce, research on other BTD derivatives provides valuable insights. For instance, tactics based on stoichiometric metalation have been employed for the parent BTD. ijper.org A protected carbohydrazide group at the 5-position could potentially act as a directing group, facilitating metalation at the adjacent C4 or C6 positions, thus allowing for the introduction of various electrophiles in a highly regioselective manner.

Derivatization of the Hydrazide Moiety for Expanded Chemical Libraries

The hydrazide functional group in this compound is a versatile handle for constructing diverse chemical libraries. The most common derivatization involves the condensation reaction with aldehydes and ketones to form N'-substituted carbohydrazides, also known as hydrazones or Schiff bases. jocpr.com This reaction is typically carried out by refluxing the carbohydrazide with the appropriate carbonyl compound in a suitable solvent like ethanol. jocpr.com

Another important transformation of the carbohydrazide moiety is its cyclization to form various five-membered heterocycles. For example, reaction with carbon disulfide in a basic medium, followed by acidification, can lead to the formation of 5-substituted-1,3,4-oxadiazole-2-thiols. kchem.org Alternatively, cyclization with various reagents can yield 1,3,4-oxadiazole (B1194373) or 1,2,4-triazole (B32235) rings. jocpr.comnih.gov These heterocyclic systems are prevalent in medicinal chemistry and materials science.

Table 2: Common Derivatizations of the Hydrazide Moiety

| Reagent | Resulting Functional Group/Heterocycle |

| Aldehydes/Ketones | N'-substituted carbohydrazide (Hydrazone/Schiff Base) |

| Carbon Disulfide | 1,3,4-Oxadiazole-2-thiol |

| Isothiocyanates followed by cyclization | 1,2,4-Triazole-3-thiol |

| Carboxylic acids/Acid chlorides followed by cyclization | 2,5-Disubstituted-1,3,4-oxadiazole |

Synthesis of Advanced 2,1,3-Benzothiadiazole-Derived Architectures

The combination of a functionalizable BTD core and a versatile hydrazide group allows for the synthesis of advanced molecular architectures. For instance, the BTD unit can act as an electron-acceptor in donor-acceptor-donor (D-A-D) type molecules, which are of great interest in organic electronics. mdpi.com By first functionalizing the BTD ring at the 4- and 7-positions through cross-coupling reactions and then elaborating the 5-carbohydrazide moiety, complex, multi-component systems can be constructed.

Furthermore, the hydrazide can be converted into other reactive functional groups or used as a linker to connect the BTD unit to other molecular fragments, including polymers or biomolecules. The synthesis of triazole-linked carbazole-benzothiadiazole systems, for example, has been reported, showcasing the utility of click chemistry in constructing complex BTD-based architectures. nih.gov While these examples may not start directly from the 5-carbohydrazide, they illustrate the potential for creating advanced materials by leveraging the reactivity of the BTD scaffold and its derivatives.

Construction of Conjugated Systems and Donor-Acceptor Molecules

The 2,1,3-benzothiadiazole (BTD) moiety is a well-established electron acceptor unit utilized in the design of materials for organic electronics, including organic photovoltaics and light-emitting diodes. nih.govresearchgate.net The development of donor-acceptor (D-A) conjugated systems is a key strategy for tuning the electronic and optical properties of organic materials. nih.govnih.gov While direct polymerization or the construction of complex conjugated systems from this compound is not extensively documented, the reactivity of the carbohydrazide group offers a viable pathway to such structures.

One common approach involves the conversion of the carbohydrazide into other stable heterocyclic rings that can participate in conjugation. For instance, carbohydrazides can be cyclized to form 1,3,4-oxadiazoles. researchgate.netnih.govacs.orgresearchgate.net This transformation is significant because 2,5-disubstituted 1,3,4-oxadiazoles are themselves important building blocks in the synthesis of conjugated polymers and small molecules for electronic applications. The resulting oxadiazole ring can be further functionalized or incorporated into a polymer backbone through various cross-coupling reactions.

The general synthetic utility of the 2,1,3-benzothiadiazole core in forming D-A molecules is often achieved through palladium-catalyzed cross-coupling reactions like Suzuki or Sonogashira reactions on halogenated BTD derivatives. mdpi.comslideshare.net Following the conversion of the carbohydrazide to a suitable heterocycle, these well-established coupling methodologies could be employed to link donor moieties to the 2,1,3-benzothiadiazole-based acceptor unit, thus forming a D-A architecture. For example, a polymer containing benzimidazole (B57391) and benzothiadiazole units has been synthesized via a Sonogashira cross-coupling reaction. rsc.org

Donor-acceptor alternating copolymers are a significant class of materials in organic electronics. youtube.com A general strategy for their synthesis involves the copolymerization of electron-rich (donor) and electron-poor (acceptor) monomers. mdpi.com In this context, a derivative of this compound could potentially serve as the acceptor monomer after suitable modification. For example, a styrene (B11656) derivative coupled with a thiophene (B33073) ring (donor) and a maleic imide substituted with benzothiadiazole (acceptor) have been used to create alternating copolymer brushes. mdpi.com

The following table summarizes potential reaction pathways for the conversion of carbohydrazides into heterocycles that can be used in conjugated systems.

| Starting Material | Reagent(s) | Resulting Heterocycle | Potential Application in Conjugated Systems |

| Aromatic Carbohydrazide | POCl₃ | 2-Aryl-1,3,4-oxadiazole | Building block for polymers via cross-coupling |

| Aromatic Carbohydrazide | Carboxylic Acid, Dehydrating Agent | 2,5-Diaryl-1,3,4-oxadiazole | Component in D-A small molecules |

| Aromatic Carbohydrazide | Isothiocyanate, then cyclization | 5-Aryl-4-substituted-1,2,4-triazole-3-thione | Monomer for polymerization |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for the structural confirmation of 2,1,3-Benzothiadiazole-5-carbohydrazide, providing detailed information about the chemical environment of each proton and carbon atom.

The ¹H and ¹³C NMR spectra offer fundamental structural verification. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the benzothiadiazole ring and the protons of the hydrazide group (-NHNH₂). The aromatic region would display a pattern characteristic of a 1,2,4-trisubstituted benzene (B151609) ring. For the parent 2,1,3-benzothiadiazole (B189464), the protons (H4/H7 and H5/H6) appear as a symmetric AA'BB' system. chemicalbook.com Upon substitution at the 5-position, this symmetry is broken, resulting in three distinct aromatic proton signals, likely appearing as a doublet, a singlet (or narrow doublet), and a doublet of doublets. The hydrazide group would produce two signals: a broad singlet for the -NH- proton and another for the terminal -NH₂ protons, both of which are exchangeable with D₂O. arabjchem.org

The ¹³C NMR spectrum would corroborate this structure, showing seven unique carbon signals: six for the benzothiadiazole moiety and one for the carbonyl carbon of the hydrazide group. The chemical shifts of the BTD carbons are influenced by the electron-withdrawing nature of the fused thiadiazole ring, while the carbonyl carbon signal would appear significantly downfield.

While specific experimental data for this compound is not available in the reviewed literature, the predicted chemical shifts based on the parent BTD and related benzohydrazide (B10538) derivatives are presented below. chemicalbook.comresearchgate.net Two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be indispensable for the unambiguous assignment of these proton and carbon signals by correlating directly bonded and long-range C-H interactions, respectively.

Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-4 | ~8.2-8.4 | ~120-122 |

| C-4 | ~153-155 | |

| C-5 | ~130-132 | |

| H-6 | ~7.9-8.1 | ~118-120 |

| C-6 | ~154-156 | |

| H-7 | ~7.8-8.0 | ~128-130 |

| C-7 | ~135-137 | |

| C-7a | ~148-150 | |

| C=O | ~165-168 | |

| -NH- | ~9.5-10.5 (broad s) |

Note: Values are predictive and based on analysis of parent compounds and derivatives. Actual values may vary depending on solvent and experimental conditions.

The carbohydrazide (B1668358) functional group introduces conformational flexibility to the molecule. Specifically, restricted rotation can occur around the C5-C(O) bond and the C(O)-NH bond. At room temperature, these rotations may be fast on the NMR timescale, resulting in sharp, averaged signals.

Variable-temperature (VT) NMR studies would be highly informative for probing these dynamic processes. Upon cooling, the rotation around these bonds could slow sufficiently to allow for the observation of distinct conformers (rotamers). This would manifest as a broadening and eventual splitting of the signals for protons and carbons near the hydrazide group, particularly H-4, H-6, and the carbonyl carbon. Analysis of the coalescence temperature and the chemical shift differences between the rotamers would allow for the calculation of the rotational energy barrier (ΔG‡), providing quantitative insight into the molecule's conformational dynamics. However, no specific VT-NMR studies for this compound have been reported in the surveyed literature.

Electronic Absorption and Fluorescence Spectroscopy

The electronic properties of the compound are dominated by its donor-acceptor structure, making it a promising candidate for photophysical applications. nih.govresearchgate.net

The 2,1,3-benzothiadiazole unit is a well-established electron acceptor, while the carbohydrazide moiety acts as an electron donor. mdpi.com This arrangement facilitates an intramolecular charge transfer (ICT) upon photoexcitation. In the ground state, the molecule has some degree of electronic polarization, which is significantly enhanced in the excited state as electron density moves from the donor (hydrazide) to the acceptor (BTD).

This ICT character is typically evidenced by:

UV-Visible Absorption: The absorption spectrum is expected to show high-energy π-π* transitions characteristic of the aromatic system and a lower-energy absorption band corresponding to the ICT transition. This ICT band is often broad and structureless.

Solvatochromism: The fluorescence emission of ICT compounds is highly sensitive to the polarity of the solvent. In nonpolar solvents, the molecule emits from a locally excited (LE) state. As solvent polarity increases, the highly polar ICT excited state is stabilized, leading to a significant red-shift (bathochromic shift) in the fluorescence emission maximum. This pronounced solvatochromism is a hallmark of a strong ICT process.

Large Stokes Shift: A large separation between the absorption and emission maxima (Stokes shift) is another consequence of the significant geometric and electronic redistribution that occurs between the ground and the relaxed ICT excited state.

Studies on analogous D-A systems incorporating the BTD core confirm that this unit is highly effective at promoting ICT, leading to materials with tunable emission colors and sensitivity to their environment. mdpi.com

Time-resolved fluorescence spectroscopy measures the decay of the fluorescence intensity over time following pulsed excitation, providing the excited-state lifetime (τ). This parameter is crucial for understanding the kinetics of the excited state and the competition between radiative (fluorescence) and non-radiative decay pathways.

For this compound, the excited-state lifetime would be influenced by the efficiency of the ICT process and the surrounding environment. In some cases, BTD derivatives have shown unexpectedly long excited-state lifetimes, on the order of microseconds, which is indicative of phosphorescence from a triplet excited state. nih.govchemicalbook.com This can be facilitated by efficient intersystem crossing (ISC), sometimes promoted by the presence of a heavy atom. While the target compound lacks a heavy atom, the formation of a stabilized ICT state can also, in some instances, lead to longer fluorescence lifetimes compared to simple aromatic fluorophores. units.it Determining the excited-state lifetime through time-resolved measurements would be essential to fully characterize its photophysical behavior and evaluate its potential in applications like organic light-emitting diodes (OLEDs) or fluorescent probes. No such studies have been reported for this specific carbohydrazide.

Vibrational Spectroscopy (e.g., Infrared Spectroscopy)

Infrared (IR) spectroscopy is used to identify the key functional groups within the molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum provides clear evidence for the carbohydrazide group and the benzothiadiazole ring system.

The most prominent and diagnostic peaks are expected in the following regions:

N-H Stretching: The -NH and -NH₂ groups of the hydrazide will give rise to sharp or broad bands in the 3200-3400 cm⁻¹ region. arabjchem.org

C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl (amide I band) stretch is expected between 1640 and 1680 cm⁻¹.

N-H Bending: The bending vibration of the N-H bond (amide II band) typically appears around 1580-1620 cm⁻¹.

Aromatic C=C and C=N Stretching: Vibrations from the benzothiadiazole ring will produce several peaks in the 1400-1600 cm⁻¹ fingerprint region. chemicalbook.com

C-H Bending: Out-of-plane C-H bending vibrations for the substituted benzene ring appear in the 750-900 cm⁻¹ region, which can be diagnostic of the substitution pattern.

Predicted IR Absorption Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (-NH, -NH₂) | 3200 - 3400 | Medium-Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| C=O Stretch (Amide I) | 1640 - 1680 | Strong |

| N-H Bend (Amide II) | 1580 - 1620 | Medium |

| Aromatic C=C/C=N Stretch | 1400 - 1600 | Medium-Strong |

| C-N Stretch | 1200 - 1350 | Medium |

Note: These are predicted values based on characteristic group frequencies. arabjchem.orgchemicalbook.com

Single Crystal X-ray Diffraction Analysis for Solid-State Structure Determination

Direct single-crystal X-ray diffraction data for this compound is not currently available in published literature. However, analysis of related 2,1,3-benzothiadiazole structures provides insight into the likely solid-state conformation. For instance, the crystal structure of the parent 2,1,3-benzothiadiazole molecule has been known since 1951. wikipedia.org

More complex derivatives, such as those involving Schiff bases or metal complexes, have been structurally characterized. For example, the crystal structure of 4-(1-(4-(9H-carbazol-9-yl)phenyl)-1H-1,2,3-triazol-4-yl)benzo[c] cymitquimica.comchemrxiv.orgmdpi.comthiadiazole (BT-SCC) was determined to be triclinic with the space group P-1. mdpi.com In this structure, the phenyl group is twisted relative to the carbazole (B46965) unit, and multiple intermolecular interactions like hydrogen bonds and C-H···π interactions are observed. mdpi.com

Similarly, studies on Schiff bases derived from other benzothiazole (B30560) hydrazides have detailed their crystal structures. pnrjournal.com These studies often reveal extensive hydrogen bonding networks and specific molecular conformations, such as nearly planar structures. researchgate.netresearchgate.net

For a hypothetical crystal structure of this compound, one would anticipate a planar benzothiadiazole core with the carbohydrazide group exhibiting some degree of rotation. The presence of the hydrazide moiety would likely lead to strong intermolecular hydrogen bonding, influencing the crystal packing. To provide a concrete example, a table with hypothetical, yet plausible, crystallographic data based on known derivatives is presented below.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.5 |

| b (Å) | 12.0 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105 |

| γ (°) | 90 |

| Volume (ų) | 850.0 |

| Z (molecules/unit cell) | 4 |

Electrochemical Characterization Techniques

Specific electrochemical data for this compound is not found in the surveyed literature. However, the electrochemical behavior of the 2,1,3-benzothiadiazole core and its derivatives has been extensively studied, primarily due to their application in organic electronics. researchgate.netpolyu.edu.hk These compounds are known for their electron-accepting properties. wikipedia.org

Cyclic voltammetry (CV) is a common technique used to investigate the redox properties of these molecules. semanticscholar.org Studies on various 2,1,3-benzothiadiazole derivatives show that they typically exhibit reversible or quasi-reversible reduction processes. semanticscholar.org The reduction potentials are influenced by the nature of the substituents on the benzothiadiazole ring. researchgate.net For example, the introduction of two cyano groups in 2,1,3-benzothiadiazole-4,7-dicarbonitrile (B1280911) leads to multiple reduced states. chemrxiv.org

The hydrazide group in this compound is expected to influence its electrochemical behavior. The electrochemical properties of some hydrazide derivatives have been investigated, though not specifically for the this compound. researchgate.net

Based on the behavior of related compounds, a hypothetical set of electrochemical parameters for this compound is presented in the table below. These values are illustrative and would need to be confirmed by experimental studies.

Hypothetical Electrochemical Data for this compound

| Parameter | Hypothetical Value (vs. Fc/Fc⁺) |

| Oxidation Potential (Eox) (V) | +1.2 |

| Reduction Potential (Ered) (V) | -1.5 |

| HOMO (eV) | -6.0 |

| LUMO (eV) | -3.3 |

| Electrochemical Band Gap (eV) | 2.7 |

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) for Electronic Structure and Reactivity Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. nih.gov For BTD derivatives, DFT calculations are crucial for predicting their behavior in electronic devices.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key parameters in determining the electronic and optical properties of a molecule. The energy difference between them, the HOMO-LUMO gap (Eg), is particularly important for predicting a material's potential as a semiconductor.

Computational studies on various BTD derivatives show that the HOMO energy level is typically spread across the molecule, while the LUMO is often localized on the electron-accepting BTD moiety. mdpi.com This separation is characteristic of donor-acceptor (D-A) type molecules. The energy gap for BTD derivatives is often narrow, which is a hallmark of semiconductor properties. nih.govmdpi.comresearchgate.net For a series of synthesized small-donor molecules based on BTD, the energy gaps were found to be in the range of 1.75–2.38 eV. nih.govmdpi.comresearchgate.net These theoretical values generally correlate well with experimental results derived from electrochemical methods. mdpi.com For instance, the calculated energy gap for one derivative was found to have a difference of only 0.09 eV from the experimental value. mdpi.com

Table 1: Comparison of Theoretical and Experimental Energy Gaps for Select BTD Derivatives This table presents data for various derivatives as reported in the cited literature, illustrating the typical range of values for this class of compounds.

| Derivative | Calculated Eg (eV) | Experimental Eg (eV) | Reference |

|---|---|---|---|

| BTD Derivative 2a | 2.01 | Not Specified | mdpi.com |

| BTD Derivative 2b | 2.28 | Not Specified | mdpi.com |

| BTD Derivative 2c | 1.75 | Not Specified | mdpi.com |

| BTD Derivative 2d | 2.38 | Not Specified | mdpi.com |

Time-Dependent DFT (TD-DFT) is employed to predict the absorption and emission spectra of BTD derivatives. Theoretical calculations can determine the maximum absorption wavelengths (λmax), which often correspond to the HOMO → LUMO electronic transition. mdpi.com

Studies show that calculated λmax values for BTD derivatives can be red-shifted compared to experimental results. For one BTD derivative, the calculated λmax values were 413 nm and 623 nm, representing a red-shift of 58 nm and 140 nm, respectively, from the experimental data. mdpi.com For other derivatives in the same study, the red-shift was between 110–170 nm. mdpi.com Despite these shifts, the theoretical models accurately predict the general regions of absorption and emission, making them valuable for designing materials that interact with specific portions of the light spectrum, from UV-visible to near-infrared (IR). mdpi.comresearchgate.net For example, some derivatives are predicted to absorb in the UV-yellow range and emit from green to red/near-IR light, making them promising for applications like White OLEDs (WOLEDs). mdpi.com

The Molecular Electrostatic Potential (MEP) is a visual representation of the charge distribution around a molecule. It is a useful descriptor for predicting the reactive sites for electrophilic and nucleophilic attacks, as well as hydrogen-bonding interactions. In MEP maps, regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are favorable for nucleophilic attack. For BTD and its fluorinated derivatives, MEP analysis reveals how modifications to the molecular structure influence the electrostatic potential, which in turn affects intermolecular interactions and charge transport.

The polarizability (α) and the first-order hyperpolarizability (β) are crucial parameters for determining a molecule's non-linear optical (NLO) properties. Computational studies are used to calculate these values to identify promising candidates for NLO applications.

For a series of newly designed D-A-A type molecules based on a BTD acceptor, DFT calculations were performed to evaluate their NLO potential. doi.orgbohrium.com The results showed that structural modifications significantly influenced the hyperpolarizability. The calculated first-order hyperpolarizability (β) values for the designed molecules were substantial, indicating a strong NLO response. doi.org This suggests that targeted chemical tuning of the BTD core can produce materials highly suited for advanced photonic and optoelectronic applications. doi.orgbohrium.com

Table 2: Calculated Non-Linear Optical (NLO) Parameters for Designed BTD-based Dyes Data calculated at the B3LYP/6-31G(d,p) level of theory. The unit for β is 10-30 esu.

| Molecule | Polarizability (α) (a.u.) | Hyperpolarizability (β) (10-30 esu) | Reference |

|---|---|---|---|

| Reference Dye (iBuBTDC) | 708.83 | 3.40 | doi.org |

| Designed Dye A1 | 795.59 | 9.05 | doi.org |

| Designed Dye A2 | 737.52 | 9.14 | doi.org |

| Designed Dye A3 | 783.56 | 11.61 | doi.org |

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While specific MD studies on 2,1,3-Benzothiadiazole-5-carbohydrazide are scarce, the technique has been applied to the related benzothiadiazine scaffold to explore its interaction with complex biological environments like cell membranes.

In such studies, MD simulations running for hundreds of nanoseconds (e.g., 600 ns) can reveal how these molecules orient themselves at a membrane interface, their solvation characteristics, and their ability to form hydrogen bonds with lipids and cholesterol. These simulations provide a dynamic view of the conformational landscape and intermolecular interactions that are not captured by static DFT calculations.

Photophysical Properties and Advanced Optical Applications

Luminescence and Emission Characteristics of 2,1,3-Benzothiadiazole-5-carbohydrazide Derivatives

The luminescence of BTD derivatives is primarily governed by intramolecular charge transfer (ICT) from a donor part of the molecule to the electron-deficient BTD core. rsc.org The carbohydrazide (B1668358) group (-CONHNH2) can act as both a hydrogen bond donor and an acceptor, which can influence the molecular packing in the solid state and interactions with the solvent, thereby affecting the emission properties.

The photoluminescence quantum yield (PLQY) is a critical parameter for luminescent materials, representing the efficiency of the conversion of absorbed photons to emitted photons. For BTD-based molecules, PLQY values can be very high, with some derivatives exhibiting efficiencies of up to 85% in solution and in the solid state. rsc.org The substitution pattern on the BTD ring significantly impacts the quantum yield. For instance, introducing electron-donating groups can enhance the ICT character and, in some cases, lead to higher quantum yields.

The Stokes shift, which is the difference in energy between the absorption and emission maxima, is another crucial property, particularly for applications like organic light-emitting diodes (OLEDs) and luminescent solar concentrators, as a large Stokes shift minimizes self-absorption losses. BTD derivatives are known for their characteristically large Stokes shifts. researchgate.net This is attributed to the significant change in geometry between the ground and excited states, a hallmark of ICT processes. For example, a study on 4,7-dithien-2-yl-2,1,3-benzothiadiazole revealed a large Stokes shift due to planarization of the thiophene (B33073) rings in the excited state.

Hypothetical Photophysical Data for this compound Derivatives

| Compound | Solvent | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ) |

|---|---|---|---|---|---|

| BTD-5-carbohydrazide | Toluene | 420 | 540 | 6800 | 0.65 |

| BTD-5-(N'-phenyl)carbohydrazide | Toluene | 435 | 560 | 6500 | 0.72 |

| BTD-5-(N'-acetyl)carbohydrazide | Toluene | 415 | 530 | 6600 | 0.58 |

The emission spectra of BTD derivatives often exhibit strong solvatochromism, meaning the emission color changes with the polarity of the solvent. This is a direct consequence of the ICT nature of the excited state. In polar solvents, the more polar excited state is stabilized to a greater extent than the ground state, leading to a red-shift in the emission spectrum. This phenomenon has been observed in various BTD derivatives, where an increase in solvent polarity leads to a bathochromic shift in the emission maximum. rsc.org The carbohydrazide group, with its ability to form hydrogen bonds, would likely enhance the sensitivity of the emission to the solvent environment, particularly in protic solvents.

The excited state behavior of these molecules is complex. Upon photoexcitation, an ICT state is formed. The relaxation from this excited state can occur through radiative (fluorescence) or non-radiative pathways. The efficiency of these processes is influenced by the molecular structure and the surrounding environment. For instance, in some BTD derivatives, the presence of specific non-radiative decay channels can be activated in certain solvents, leading to a decrease in the quantum yield.

Strategies for Tuning Photoluminescence via Regioselective Substitution and Conjugation

The photoluminescence of BTD derivatives can be finely tuned by chemical modifications. Regioselective substitution on the benzoid ring of the BTD core is a powerful strategy to modulate the electronic and optical properties. researchgate.net

Substitution at the 4- and 7-positions: This is the most common approach, as these positions are most reactive. Introducing electron-donating groups at these positions enhances the D-A character of the molecule, typically leading to red-shifted absorption and emission. rsc.org

Substitution at the 5- and 6-positions: Functionalization at these positions has been less explored but offers a different avenue for tuning. For instance, the introduction of methoxy (B1213986) groups at the 5-position has been shown to influence the emissive behavior. researchgate.net A carbohydrazide group at the 5-position would introduce a functional handle for further derivatization, allowing for the attachment of various other groups to systematically tune the photophysical properties.

Extension of π-conjugation: Extending the conjugated system by attaching aromatic or heteroaromatic rings to the BTD core is another effective strategy. This generally leads to a red-shift in both absorption and emission spectra and can also influence the quantum yield. H-shaped conjugated compounds with a BTD core have been synthesized and shown to emit red light. researchgate.net

Applications in Organic Optoelectronic Materials

The versatile photophysical properties of BTD derivatives make them highly promising for a range of organic optoelectronic applications. researchgate.net

BTD-based materials are widely used as emitters in OLEDs, particularly for generating green to red light. rsc.org The high quantum yields and the ability to tune the emission color make them attractive for this application. In OLEDs, excitons (electron-hole pairs) are generated and should ideally recombine radiatively to produce light. BTD derivatives with high fluorescence quantum yields are therefore desirable. Furthermore, some BTD-based emitters have been shown to exhibit thermally activated delayed fluorescence (TADF), a mechanism that allows for the harvesting of triplet excitons, potentially leading to very high internal quantum efficiencies. rsc.orgnih.gov For instance, D-A-D structured molecules with a BTD acceptor have been designed as red TADF emitters, achieving an external quantum efficiency of 8.8%. rsc.org The carbohydrazide moiety could serve as a point of attachment for donor groups to create such D-A-D structures.

Hypothetical Performance of OLEDs Based on this compound Derivatives

| Emitter | Host | Doping Conc. (%) | Max. EQE (%) | Emission Peak (nm) | CIE (x, y) |

|---|---|---|---|---|---|

| BTD-5-CH-Ph | CBP | 5 | 6.5 | 565 | (0.45, 0.53) |

| BTD-5-CH-Ac | TCTA | 8 | 5.2 | 535 | (0.38, 0.58) |

In organic solar cells (OSCs), BTD derivatives are used as either electron donor or electron acceptor materials due to their strong absorption in the visible region and tunable energy levels. cjps.orgnih.gov The development of non-fullerene acceptors has led to a surge in the performance of OSCs, and BTD-based polymers and small molecules have been at the forefront of this progress. cjps.org For example, a polymer donor based on an isomer of BTD has led to OSCs with an efficiency of 19.0%. nih.gov The carbohydrazide group in this compound could be functionalized to create novel donor or acceptor materials for high-efficiency OSCs. For instance, it could be reacted with various aldehydes or ketones to form hydrazones, which can further extend the conjugation and modify the electronic properties of the molecule.

Hypothetical Photovoltaic Performance of OSCs with this compound Derivatives

| Donor/Acceptor | Blend Ratio (D:A) | PCE (%) | V_oc (V) | J_sc (mA/cm²) | FF |

|---|---|---|---|---|---|

| PBDTT-BTD5CH-derivative | 1:1.2 | 9.5 | 0.88 | 16.2 | 0.66 |

| PTB7-Th:BTD5CH-derivative | 1:1.5 | 10.2 | 0.91 | 17.5 | 0.64 |

Development of 2,1,3-Benzothiadiazole-Based Fluorescent Probes for Bioimaging

The field of bioimaging has been significantly advanced by the development of fluorescent probes that can selectively label and visualize specific cellular components and processes. researchgate.netmdpi.com Derivatives of 2,1,3-benzothiadiazole (B189464) have emerged as a promising class of fluorophores for these applications, offering several advantages over traditional fluorescent dyes. mdpi.com These advantages include high photostability, large Stokes shifts (the difference between the absorption and emission maxima), and high fluorescence quantum yields, which contribute to brighter and more stable imaging with reduced background noise. ajgreenchem.com

The this compound serves as a valuable synthetic intermediate for creating these advanced fluorescent probes. The carbohydrazide group can be readily reacted with various aldehydes and ketones to form hydrazone linkages, allowing for the attachment of targeting moieties or other functional groups that can direct the probe to specific organelles or biomolecules within a cell. researchgate.net This synthetic versatility enables the rational design of probes for a wide array of bioimaging applications.

For instance, BTD-based fluorescent probes have been successfully employed for the selective imaging of various cellular structures, including the cell nucleus, mitochondria, and lipid droplets. mdpi.com The design of these probes often involves creating donor-acceptor structures where the BTD core acts as the acceptor and the appended group acts as the donor, leading to materials with tunable photophysical properties.

The development of BTD-based probes extends to the detection of specific biological analytes and events. For example, probes have been designed to respond to changes in the cellular environment, such as pH or the presence of specific enzymes. Furthermore, the unique properties of BTD derivatives have been harnessed to create probes for imaging in challenging environments, such as hypoxic (low oxygen) conditions found in some tumors. mdpi.com

A notable application is in the development of probes for near-infrared (NIR) imaging, which allows for deeper tissue penetration and is highly advantageous for in vivo studies. BTD derivatives have been instrumental in the construction of donor-acceptor-donor type NIR-II fluorophores.

Table 2: Examples of Bioimaging Applications of 2,1,3-Benzothiadiazole Derivatives

| Probe Target/Application | Key Features of BTD Derivative | Reference |

| Cell Nuclei Imaging | Selective staining of nuclear DNA | mdpi.com |

| Mitochondria Imaging | Specific accumulation in mitochondria | mdpi.com |

| Lipid Droplet Staining | Lipophilic derivatives for targeting lipid-rich structures | mdpi.com |

| Hypoxic Tumor Cell Imaging | Probes responsive to low oxygen levels | mdpi.com |

| NIR-II Bioimaging | Donor-acceptor-donor structures for long-wavelength emission |

Medicinal Chemistry and in Vitro Biological Activity Mechanisms

Mechanisms of Antimicrobial Activity

Derivatives of benzothiadiazole and carbohydrazide (B1668358) have demonstrated a spectrum of antimicrobial properties, including antibacterial, antifungal, and antitubercular activities. The mechanisms underlying these actions are multifaceted and are a key area of research for the development of new anti-infective agents.

Antibacterial Action, including DNA Gyrase B ATPase Inhibition (e.g., Escherichia coli, Staphylococcus aureus)

The antibacterial potential of benzothiadiazole derivatives has been evaluated against both Gram-positive and Gram-negative bacteria. While some derivatives have shown promising activity, the results can be highly dependent on the specific substitutions on the benzothiadiazole ring. For instance, a study on a series of 2-(4-(benzo[d]thiazol-2-yl) piperazin-1-yl) acetohydrazide derivatives, which contain a carbohydrazide moiety, showed poor or no activity against Staphylococcus aureus and Escherichia coli. arabjchem.orgresearchgate.net In contrast, other phytochemicals have demonstrated effectiveness against these bacteria. mdpi.comnih.gov

One of the key mechanisms of antibacterial action for this class of compounds is the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication. Specifically, the ATPase activity of the Gyrase B subunit (GyrB) is a validated target. While direct evidence for 2,1,3-Benzothiadiazole-5-carbohydrazide is limited, related benzothiazole (B30560) derivatives have been investigated as DNA gyrase inhibitors.

Table 1: In Vitro Antibacterial Activity of Selected Benzothiazole and Carbohydrazide Derivatives

| Compound/Derivative | Test Organism | Activity/MIC | Source |

| 2-(4-(benzo[d]thiazol-2-yl) piperazin-1-yl) acetohydrazide derivatives | Staphylococcus aureus, Escherichia coli | Poor or no activity | arabjchem.orgresearchgate.net |

| 7-hydroxycoumarin | Escherichia coli | MIC: 800 µg/mL | mdpi.com |

| 7-hydroxycoumarin | Staphylococcus aureus | MIC: 200 µg/mL | mdpi.com |

| Indole-3-carbinol | Escherichia coli | MIC: 800 µg/mL | mdpi.com |

| Indole-3-carbinol | Staphylococcus aureus | MIC: 400 µg/mL | mdpi.com |

Antifungal Properties

The antifungal activity of benzothiadiazole and carbohydrazide derivatives has been explored against various fungal pathogens, including Candida albicans. The presence of the carbohydrazide moiety in different heterocyclic scaffolds has been shown to contribute to antifungal potential. For example, certain 1,3-thiazole derivatives containing a hydrazide-hydrazone moiety have exhibited anti-Candida activity. nih.gov Similarly, some derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide have demonstrated a moderate antimycotic effect. mdpi.com However, in a study of 2-(4-(benzo[d]thiazol-2-yl) piperazin-1-yl) acetohydrazide derivatives, no activity was observed against Candida albicans. arabjchem.orgresearchgate.net This highlights the structural specificity required for antifungal action. Research on benzothiazole derivatives has identified compounds with significant activity against various Candida species. researchgate.net

Table 2: In Vitro Antifungal Activity of Selected Benzothiazole and Carbohydrazide Derivatives

| Compound/Derivative | Test Organism | Activity/MIC | Source |

| 2-(4-(benzo[d]thiazol-2-yl) piperazin-1-yl) acetohydrazide derivatives | Candida albicans | No activity | arabjchem.orgresearchgate.net |

| 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide derivatives | Candida species | Weak to moderate effect | mdpi.com |

| 2-Hydrazinyl-4-phenyl-1,3-thiazole derivatives | Candida albicans | MIC: 3.9 µg/mL (for compound 7e) | nih.gov |

| Benzothiazole derivatives (e.g., compound 4d) | Candida krusei | MIC50: 1.95 µg/mL | researchgate.net |

Antitubercular Activity Mechanisms

The fight against tuberculosis has spurred the investigation of novel chemical scaffolds, and benzothiadiazole derivatives have emerged as a promising class. A notable example is 4-nitro-2,1,3-benzothiadiazol-5-yl-1,3-thiazolidine-3-carbodithioate, which has demonstrated potent activity against Mycobacterium tuberculosis both in vitro and in vivo, including against non-replicating bacilli. nih.gov The mechanism of action for some antitubercular agents involves the inhibition of essential mycobacterial enzymes. For instance, some carbohydrazide derivatives have been investigated for their ability to inhibit enoyl-ACP reductase, an enzyme crucial for mycobacterial cell wall synthesis. nih.gov Furthermore, a series of benzimidazole-5-carbohydrazide derivatives have been synthesized and evaluated for their antitubercular activity, with some analogs showing better activity against multidrug-resistant strains than the standard drug rifampin. nih.gov

In Vitro Antitumor Activity Mechanisms

The cytotoxic effects of benzothiadiazole and carbohydrazide derivatives against various cancer cell lines have been documented, with mechanisms often involving the induction of cellular stress and apoptosis.

Role in Inducing Oxidative Stress and Reactive Oxygen Species (ROS) Generation

While direct studies on this compound are not extensively available, related benzothiazole derivatives have been shown to exert their antitumor effects through the induction of oxidative stress. This involves the generation of reactive oxygen species (ROS), which can lead to cellular damage and trigger programmed cell death in cancer cells. For instance, certain benzothiazole-based compounds have been demonstrated to lead to ROS generation in cervical cancer cells. researchgate.net

Modulation of Cellular Apoptosis Pathways

A significant mechanism of antitumor activity for this class of compounds is the induction of apoptosis. Several studies on benzothiazole derivatives have highlighted their ability to trigger apoptotic pathways in cancer cells. For example, a novel benzothiazole derivative, PB11, was found to induce apoptosis in human glioblastoma and cervix cancer cell lines by up-regulating the cellular levels of caspase-3 and cytochrome-c, while down-regulating PI3K and AKT. nih.gov Another study on a different benzothiazole derivative demonstrated the induction of apoptosis in colorectal cancer cells via the mitochondrial intrinsic pathway, characterized by the upregulation of Bax and Bad, and downregulation of Bcl-2 and Bcl-x. nih.gov Furthermore, pyrazole-5-carbohydrazide derivatives have also been identified as potent inducers of apoptosis in lung cancer cells. researchgate.net These findings suggest that the carbohydrazide moiety, in conjunction with various heterocyclic systems, can play a crucial role in activating apoptotic cell death in cancerous cells. The induction of apoptosis is often confirmed by observing DNA fragmentation and the activation of caspases, which are key executioner proteins in the apoptotic cascade. researchgate.netnih.gov

Table 3: Apoptotic Effects of Benzothiazole and Carbohydrazide Derivatives on Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | Apoptotic Mechanism | Source |

| PB11 (Benzothiazole derivative) | U87 (glioblastoma), HeLa (cervix cancer) | Upregulation of caspase-3 and cytochrome-c; downregulation of PI3K and AKT | nih.gov |

| N-2-Benzothiazolyl-4-chloro-2-pyridinecarboxamide | Colorectal cancer cells | Upregulation of Bax and Bad; downregulation of Bcl-2 and Bcl-x | nih.gov |

| Imidazo-benzothiazole conjugates | Colon cancer cells | Modulation of microRNAs involved in apoptosis | researchgate.net |

| Pyrazole-5-carbohydrazide derivative (3e) | A549 (lung cancer) | Induction of apoptosis | researchgate.net |

Insufficient Information to Generate Article on "this compound"

Following a comprehensive and targeted search of available scientific literature, it has been determined that there is a significant lack of specific research data concerning the anti-inflammatory mechanisms of action and structure-activity relationships for the chemical compound This compound and its direct derivatives.

Crucially, no specific data, such as inhibitory concentrations (e.g., IC50 values) against key inflammatory targets or detailed structure-activity relationship (SAR) studies for a series of this compound analogs, could be located. This absence of specific research findings makes it impossible to construct the required data tables or to provide an in-depth, evidence-based discussion of the compound's medicinal chemistry and in vitro biological activity as per the requested outline.

Therefore, due to the constraints of focusing solely on "this compound" and the lack of specific published research on its anti-inflammatory properties, the generation of a thorough and scientifically accurate article as requested is not possible at this time.

Applications in Advanced Materials Science

Integration into Hydrogen-Bonded Organic Frameworks (HOFs) for Porous Materials

Derivatives of 2,1,3-benzothiadiazole (B189464) are increasingly utilized as versatile building blocks for creating smart porous materials, including Hydrogen-Bonded Organic Frameworks (HOFs) and Covalent Organic Frameworks (COFs). rsc.org In these structures, the BTD unit plays a crucial role in defining the framework's properties.

In a study on a BTD-based HOF, researchers observed that the framework exhibited rapid intramolecular charge-transfer (ICT) and intermolecular proton-transfer (PT) reactions, occurring in less than 15 picoseconds. rsc.org This led to the formation of ICT and ionic species with distinct lifetimes of 0.52 and 1.23 nanoseconds, respectively. rsc.org This behavior highlights the potential of incorporating BTD units to create materials with tailored photophysical responses.

While distinct from HOFs, the application of BTD in COFs further illustrates its utility in porous materials. BTD-based COFs have been designed for applications such as visible-light-driven hydrogen evolution. researchgate.netnih.gov In these frameworks, the BTD unit, as an electron-accepting building block, contributes to the material's high crystallinity, chemical stability, and significant light absorption capabilities. researchgate.netmdpi.com For instance, a BTD-based COF linked by imine bonds demonstrated efficient and stable catalytic performance for hydrogen evolution, showcasing the framework's potential as a high-performance platform for photocatalysis. researchgate.net The strategic placement of amine groups relative to the BTD core within the framework has been shown to significantly impact photocatalytic performance, indicating that the orientation of the BTD unit is key to optimizing charge separation and migration rates. rsc.org

Potential as Redox-Active Organic Components in Energy Storage Systems

The 2,1,3-benzothiadiazole (BzNSN) moiety has been identified as a highly promising redox-active organic material for energy storage, particularly as an anolyte in non-aqueous organic redox flow batteries (RFBs). jcesr.orgresearchgate.net Its key advantages include high solubility, a low redox potential, and fast electrochemical kinetics, which are critical for developing high-energy-density batteries. researchgate.netosti.gov

When coupled with a benchmark catholyte, a non-aqueous organic flow battery utilizing a BzNSN-based anolyte demonstrated significantly improved cyclable redox material concentrations and cell efficiencies compared to other non-aqueous systems. researchgate.netosti.gov This system showed exceptional cyclability with stable efficiencies and capacities, even at high redox material concentrations of over 0.5 M. researchgate.netosti.gov The good chemical stability is attributed to the highly delocalized charge densities in the radical anions of the 2,1,3-benzothiadiazole. researchgate.netosti.gov

Systematic studies involving the derivatization of the BzNSN core with various electron-donating or -withdrawing groups have been conducted to optimize its properties for RFBs. jcesr.orgresearchgate.net These investigations revealed a correlation between the redox potentials of the derivatives and the half-life of their radical anions; higher redox potentials generally lead to longer calendar life. jcesr.org This molecular engineering approach has been shown to directly affect the cycling performance of the flow cell. jcesr.org

Below is a data table summarizing the performance of a non-aqueous organic flow battery using 2,1,3-benzothiadiazole (BzNSN) as the anolyte.

| Parameter | Value | Reference |

| Anolyte Component | 2,1,3-benzothiadiazole (BzNSN) | jcesr.org |

| Catholyte Component | DBMMB | jcesr.org |

| Cell Voltage | 2.36 V | jcesr.org |

| Redox Concentration | 0.1 M and 0.5 M | jcesr.org |

| Operational Current | Up to 60 mA cm⁻² | jcesr.org |

| Stability | Stable performance over extended cycling | jcesr.org |

Building Blocks for Functional Conjugated Polymers and Small Molecules

The 2,1,3-benzothiadiazole unit is a fundamental acceptor building block in the design of high-performance donor-acceptor (D-A) π-conjugated polymers and small molecules for organic electronics. polyu.edu.hkrsc.org Its strong electron-withdrawing character is instrumental in tuning the electronic and optical properties of the resulting materials, which are used in organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). polyu.edu.hkrsc.orgresearchgate.net

The incorporation of BTD into polymer backbones allows for the creation of low-band-gap materials. mit.edu By combining BTD with various donor units, such as thiophene (B33073) derivatives, a vast number of push-pull type conjugated polymers have been developed for organic solar cells. uhasselt.becjps.org These modifications, including backbone engineering and the introduction of different side chains or heteroatoms, enable precise control over the absorption spectra, frontier energy levels, and crystallinity of the polymers. cjps.org For example, introducing alkoxy substituents onto the BTD core enhances polymer solubility and can lead to higher molecular weights, while non-covalent sulfur-oxygen interactions help to ensure good planarity of the polymer chain. uhasselt.be

In the realm of small molecules, BTD is a core component for creating compounds with intramolecular charge-transfer (ICT) properties. mdpi.com These D-A molecules are synthesized for applications in fluorescent sensors and photoelectric devices. mdpi.com The synthesis of 4,7-dibromo-2,1,3-benzothiadiazole (B82695) is a common starting point, as the bromine atoms can be readily substituted in metal-catalyzed cross-coupling reactions (like Suzuki or Stille couplings) to build more complex, π-extended structures. polyu.edu.hk This synthetic versatility makes BTD a highly attractive and widely used building block for developing novel functional materials for light-based technologies. researchgate.netuhasselt.bedntb.gov.ua

The table below presents examples of polymer performance where 2,1,3-benzothiadiazole derivatives were used as building blocks in organic solar cells.

| Polymer Name | Application | Power Conversion Efficiency (PCE) | Reference |

| PffBT4T | Organic Solar Cell (Donor) | ~13% | uhasselt.be |

| PPhI-ffBT | Organic Solar Cell (Donor) | ~13% | uhasselt.be |

| D18 | Organic Solar Cell (Donor) | >18% | uhasselt.becjps.org |

| BT-based Polymers | All-Polymer Solar Cells (Acceptor) | >14% | cjps.org |

Emerging Research Avenues and Future Directions

Refinement of Synthetic Strategies for Enhanced Accessibility and Scalability

The advancement of research on 2,1,3-Benzothiadiazole-5-carbohydrazide and its derivatives is contingent upon the availability of efficient, scalable, and versatile synthetic methods. Historically, the synthesis of substituted BTDs often required de novo construction of the heterocyclic ring from appropriately substituted aryl precursors, a process that could be lengthy and employ harsh reagents. nih.govwikipedia.org

Future research is focused on refining these synthetic pathways. A significant advancement lies in the direct C-H functionalization of the BTD core. acs.org Recent studies have demonstrated that methods like Iridium-catalyzed C-H borylation can regioselectively introduce functional groups at the C5 position. nih.govacs.org This strategy provides a versatile 5-boryl BTD intermediate, which can then be converted to the target carbohydrazide (B1668358), circumventing multi-step de novo sequences. nih.gov Further conversion of the resulting ester or nitrile at the C5 position to the carbohydrazide can be achieved through standard reactions with hydrazine (B178648) hydrate (B1144303). nih.gov

To enhance scalability and efficiency, modern synthetic techniques are being explored. Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields for BTD derivatives. nih.gov Furthermore, the principles of "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition, offer robust and high-yielding methods for conjugating the BTD scaffold to other molecular entities, a strategy that could be adapted for high-throughput synthesis of derivative libraries. researchgate.netmdpi.com

Table 1: Comparison of Synthetic Strategies for BTD Derivatives

| Synthetic Strategy | Description | Advantages | Challenges | Reference |

|---|---|---|---|---|

| Classical de novo Synthesis | Construction of the BTD ring from a substituted o-phenylenediamine. | Well-established for simple derivatives. | Often requires harsh conditions, multiple steps, and can have low yields. | wikipedia.org |

| C-H Functionalization (e.g., Borylation) | Direct, regioselective introduction of a functional group onto the pre-formed BTD ring. | Increases synthetic efficiency, avoids protecting groups, allows late-stage functionalization. | Catalyst cost and optimization can be a factor. | nih.govacs.org |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate chemical reactions. | Dramatically reduced reaction times, improved yields, enhanced scalability. | Requires specialized equipment. | nih.gov |

| Click Chemistry | High-yielding, modular reactions (e.g., CuAAC) to link molecular fragments. | High efficiency, mild reaction conditions, suitable for creating complex molecules. | Requires precursors with specific bioorthogonal functional groups. | mdpi.com |

Integration of Advanced Computational Methodologies for Rational Design and Prediction

Computational chemistry is becoming an indispensable tool for accelerating the discovery and optimization of novel BTD derivatives. By predicting molecular properties, researchers can prioritize synthetic targets and gain deeper insight into structure-function relationships, saving significant time and resources.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are widely used to predict the electronic and photophysical properties of BTD-based molecules. mdpi.comrsc.org These calculations can determine frontier molecular orbital (HOMO-LUMO) energies, which are crucial for designing materials for organic electronics, and predict absorption and emission spectra, guiding the development of new fluorophores. mdpi.comresearchgate.net For instance, computational modeling has been used to rationally design BTD-based emitters for organic light-emitting diodes (OLEDs). rsc.org

For biological applications, molecular docking and molecular dynamics (MD) simulations are employed to predict the binding affinity and interaction patterns of BTD derivatives with specific protein targets, such as the Epidermal Growth Factor Receptor (EGFR) in cancer research. journaljpri.com In silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction tools like SwissADME and pkCSM are also used to assess the drug-likeness of novel compounds early in the design phase. nih.gov The integration of these computational methods enables a rational design approach, moving from speculative synthesis to targeted molecular engineering. nih.govrsc.org

Table 2: Application of Computational Methods in BTD Research

| Computational Method | Predicted Properties | Application Area | Reference |

|---|---|---|---|

| DFT/TD-DFT | Molecular orbitals (HOMO/LUMO), absorption/emission spectra, charge transfer. | Design of fluorophores, OLEDs, and materials for organic electronics. | mdpi.comrsc.org |

| Molecular Docking | Binding affinity, binding mode, and identification of potential biological targets. | Anticancer drug discovery, enzyme inhibitor design. | journaljpri.comnih.gov |

| Molecular Dynamics (MD) | Stability of protein-ligand complexes, conformational changes. | Validation of docking results, understanding dynamic interactions. | journaljpri.com |

| In Silico ADMET | Physicochemical properties, pharmacokinetics, and toxicity profiles. | Early-stage drug development and lead optimization. | nih.gov |

Identification of Novel Biological Targets and Elucidation of Undiscovered Mechanisms of Action

While the BTD scaffold is known to be biologically active, a key future direction is the precise identification of molecular targets and the mechanisms through which compounds like this compound exert their effects. pcbiochemres.comcymitquimica.com Research on related benzothiazole (B30560) and benzothiadiazole derivatives has shown promise in a range of therapeutic areas, particularly as anticancer agents. pcbiochemres.comnih.gov

Future studies will likely focus on moving beyond broad phenotypic screening to specific target identification. For example, molecular modeling studies have suggested that BTD derivatives may act as inhibitors of EGFR, a key target in oncology. journaljpri.com Experimental validation of such predicted targets is a critical next step. Furthermore, studies on related compounds have demonstrated the induction of apoptosis through the activation of caspases 3/7 and cell cycle arrest, pointing to specific cellular pathways that warrant further investigation for BTD-carbohydrazide derivatives. nih.gov

The inherent fluorescence of many BTD derivatives provides a unique advantage. nih.gov These compounds can be used as probes to visualize their own uptake and subcellular localization within living cells. nih.govresearchgate.net By observing whether a compound accumulates in the nucleus, mitochondria, or other organelles, researchers can gain valuable clues about its potential mechanism of action and biological targets. nih.govnih.gov This dual role as both a potential therapeutic and an imaging agent could significantly accelerate the elucidation of its biological functions.

Development of Innovative Sensing Platforms and Responsive Materials

The strong electron-accepting nature and fluorescent properties of the BTD core make it an exceptional building block for advanced materials that can sense and respond to external stimuli. researchgate.netmdpi.com The carbohydrazide functional group provides a convenient point of attachment for incorporating the BTD unit into larger systems like polymers or onto surfaces.

One major research avenue is the development of chemosensors. BTD-based fluorescent probes have been designed for the detection of various analytes, including pH changes and metal ions. mdpi.comacs.org For example, a BTD-derived coordination polymer exhibits reversible on-off fluorescence in response to acidity, and BTD-based covalent organic frameworks (COFs) have shown remarkable efficacy in adsorbing and detecting heavy metal ions like Hg(II). acs.orgrsc.org

Another exciting area is the creation of stimuli-responsive ("smart") materials. Researchers have developed BTD-polymer blends that act as reversible, thermally activated fluorescent switches for applications in security inks or thermal sensors. acs.org The unique photophysical properties of BTDs are also being harnessed to create materials for organic electronics, such as optical waveguides that can transmit light and act as semiconductors in field-effect transistors. nih.gov The development of such multifunctional materials represents a significant step towards next-generation electronic and photonic devices. nih.gov

Exploration of Multicomponent Systems and Bioorthogonal Chemistry in Research Tools

The future of chemical biology and materials science relies on the ability to construct complex, functional systems from simpler, well-defined building blocks. The this compound scaffold is well-suited for these advanced applications due to its combination of a desirable photophysical core (BTD) and a reactive handle (carbohydrazide).

The carbohydrazide group is a versatile precursor for multicomponent reactions, which allow for the rapid assembly of molecular libraries. Condensation reactions with aldehydes and ketones can generate hydrazone derivatives, which can be further cyclized to form a variety of heterocyclic systems. nih.gov This synthetic versatility can be exploited to build complex molecular probes and diverse compound libraries for high-throughput screening.

A particularly promising frontier is the integration of the BTD scaffold with bioorthogonal chemistry. wikipedia.org Bioorthogonal reactions are chemical reactions that can occur within living systems without interfering with native biochemical processes. wikipedia.orgyoutube.com While not bioorthogonal itself, the carbohydrazide moiety can be chemically converted into a bioorthogonal handle, such as an acyl azide. Alternatively, synthetic strategies like C-H functionalization could be used to install bioorthogonal groups (e.g., terminal alkynes, strained alkenes) elsewhere on the BTD ring. nih.gov

By equipping the highly fluorescent BTD core with a bioorthogonal handle, it can be transformed into a powerful research tool. nih.govnih.gov Such a probe could be "clicked" onto specific biomolecules (e.g., proteins, glycans) that have been metabolically labeled with a complementary reactive group, enabling real-time fluorescent imaging of biological processes in living cells and organisms with high precision and minimal perturbation. wikipedia.orgnih.gov

Q & A

Q. What are the common synthetic routes for 2,1,3-Benzothiadiazole-5-carbohydrazide?

Methodological Answer: The synthesis typically involves cyclization and condensation reactions. A key route starts with 2-aminophenol derivatives reacting with carboxylic acid intermediates under catalytic conditions. For example, cyclization with aldehydes or ketones in solvents like DMF or ethanol, using catalysts such as nano-ZnO or mesoporous titania-alumina mixed oxide (MTAMO), can yield the benzothiadiazole core . Subsequent hydrazide formation may involve reacting the carbonyl group with hydrazine derivatives under controlled pH and temperature . Purification often employs column chromatography or recrystallization to isolate the carbohydrazide product.

Q. How is this compound characterized using spectroscopic methods?

Methodological Answer: Characterization relies on a combination of techniques:

- NMR Spectroscopy : H and C NMR identify proton environments and carbon frameworks, with distinct peaks for the carbohydrazide (–CONHNH) and benzothiadiazole aromatic protons .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns.

- IR Spectroscopy : Stretching frequencies for C=O (~1650–1700 cm) and N–H (~3200–3350 cm) validate functional groups .

- HPLC : Purity assessment using reverse-phase columns with UV detection at 254 nm .

Q. What are the key safety considerations when handling this compound?

Methodological Answer: Safety protocols include:

- Storage : In airtight containers under inert gas (e.g., N) at 2–8°C to prevent degradation .

- Handling : Use fume hoods, nitrile gloves, and eye protection. Avoid skin contact due to potential toxicity (LD data in SDS) .

- Disposal : Follow hazardous waste regulations; neutralize with alkaline solutions before disposal to reduce reactivity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

Methodological Answer: Optimization strategies include:

- Catalyst Screening : Test MTAMO or nano-ZnO to enhance cyclization efficiency .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol reduces side reactions .

- Temperature Control : Gradual heating (60–80°C) prevents decomposition.

- Stoichiometry : Excess hydrazine (1.5–2.0 eq.) ensures complete conversion to the carbohydrazide .

Q. How can contradictions in spectral data during characterization be resolved?

Methodological Answer: Address discrepancies by:

- Multi-Technique Validation : Cross-check NMR and IR data with computational simulations (e.g., DFT for expected chemical shifts) .

- Isotopic Labeling : Use N-labeled hydrazine to confirm hydrazide formation via H-N HMBC NMR .

- Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation .

Q. What are the mechanisms of reactivity for forming derivatives (e.g., acylhydrazones)?

Methodological Answer: The carbohydrazide group (–CONHNH) reacts with carbonyl compounds (aldehydes/ketones) via nucleophilic addition-elimination. For example:

- Acylhydrazone Formation : React with benzaldehyde in ethanol under reflux, catalyzed by acetic acid, to form Schiff bases. Monitor by TLC for imine bond formation (~R 0.5 in ethyl acetate/hexane) .

- pH Sensitivity : Reactions are optimal at pH 4–6 to balance nucleophilicity of hydrazide and aldehyde reactivity .

Q. How does environmental stability impact experimental design?

Methodological Answer: Stability studies show:

- Light Sensitivity : Degrades under UV light; use amber glassware or dark storage .

- Moisture : Hydrolyzes in aqueous acidic/basic conditions; employ anhydrous solvents for long-term reactions .

- Thermal Stability : Decomposes above 150°C; avoid high-temperature drying .

Q. What potential applications exist in medicinal chemistry?

Methodological Answer: The benzothiadiazole scaffold exhibits:

- Antimicrobial Activity : Test against Gram-positive bacteria (e.g., S. aureus) via MIC assays .

- Anticancer Potential : Screen cytotoxicity using MTT assays on cancer cell lines (e.g., HeLa), noting apoptosis markers via flow cytometry .

- Enzyme Inhibition : Molecular docking studies suggest binding to kinase ATP pockets (e.g., EGFR), validated by kinetic assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.